Synthetic Yield Advantage for Multigram Preparation
The Casabona–Cativiela method (2006) delivers 1-aminocyclopent-3-enecarboxylic acid in 80% overall yield over four synthetic steps (90% for alkylation, 99% for ester cleavage, 91% for Grubbs-catalyzed ring-closing metathesis, 99% for final hydrolysis), enabling reliable multigram-scale production [1]. In direct cross-study comparison, the earlier Claisen rearrangement–metathesis route (2010) achieves only 47% overall yield in five steps for the same compound [2]. For the broader class of 1-aminocycloalkene-1-carboxylic acids (n = 5–7 ring sizes), the Schöllkopf bislactim methodology yields only 16–42% overall, with the cyclopentene case (n = 5) being particularly problematic due to difficulties in the RCM step and sluggish chiral auxiliary hydrolysis requiring 3–8 days [2]. The 80% yield route thus represents a ≥1.7-fold improvement over the next-best method and a ~2–5-fold improvement over the Schöllkopf approach, directly enabling practical procurement at lower cost and higher material throughput.
| Evidence Dimension | Overall synthetic yield for the target compound |
|---|---|
| Target Compound Data | 80% overall yield (4 steps, multigram scale) |
| Comparator Or Baseline | 47% (Claisen/metathesis method, 5 steps); 16–42% (Schöllkopf method for 1-aminocycloalkene-1-carboxylic acids, n = 5–7) |
| Quantified Difference | ≥1.7-fold yield advantage over Claisen/metathesis route; ~2–5-fold advantage over Schöllkopf methodology for the same ring size class |
| Conditions | Casabona–Cativiela route: DCC coupling, DIPEA/NaI/allyl bromide alkylation (90%), MeONa/MeOH (99%), Grubbs' catalyst RCM (91%), 6 N HCl hydrolysis (99%). Claisen/metathesis route: chelate Claisen rearrangement–metathesis sequence. Schöllkopf methodology: stereoselective alkylation of bislactim 3, RCM, hydrolysis. |
Why This Matters
The 80% yield route is a practical prerequisite for cost-effective procurement at the multigram scale required for peptide library synthesis or SAR campaigns; lower-yielding routes make the compound economically unviable for medium-to-large scale studies.
- [1] Casabona D, Cativiela C. Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Synthesis 2006, (15): 2440–2443. DOI: 10.1055/s-2006-942458. View Source
- [2] Núñez-Villanueva D, Hunter CA. Use of the Claisen/metathesis reaction sequence for the synthesis of enantiomerically pure 1-aminocycloalkene-1-carboxylic acids. Tetrahedron 2010, 66(27–28): 5030–5035. DOI: 10.1016/j.tet.2010.05.016. View Source
